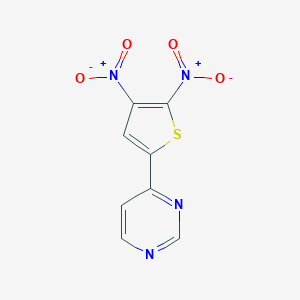

4-{4,5-Bisnitro-2-thienyl}pyrimidine

Description

4-{4,5-Bisnitro-2-thienyl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a thienyl ring bearing two nitro groups at the 4- and 5-positions. Pyrimidine derivatives are widely studied for their electronic, optical, and pharmacological properties due to their π-conjugated systems and ability to participate in hydrogen bonding. The nitro groups on the thienyl moiety enhance electron-withdrawing characteristics, making this compound a candidate for applications in materials science (e.g., organic semiconductors) and medicinal chemistry (e.g., enzyme inhibition) .

Properties

Molecular Formula |

C8H4N4O4S |

|---|---|

Molecular Weight |

252.21g/mol |

IUPAC Name |

4-(4,5-dinitrothiophen-2-yl)pyrimidine |

InChI |

InChI=1S/C8H4N4O4S/c13-11(14)6-3-7(17-8(6)12(15)16)5-1-2-9-4-10-5/h1-4H |

InChI Key |

PEIZGCHHPRFCKW-UHFFFAOYSA-N |

SMILES |

C1=CN=CN=C1C2=CC(=C(S2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CN=CN=C1C2=CC(=C(S2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

To contextualize the properties of 4-{4,5-Bisnitro-2-thienyl}pyrimidine, it is critical to compare it with structurally analogous compounds. Below is a systematic analysis:

Structural Analogues and Electronic Properties

Key Findings :

- The nitro-thienyl substitution in 4-{4,5-Bisnitro-2-thienyl}pyrimidine confers superior electron deficiency compared to amino- or oxo-substituted analogues, enhancing its suitability for charge-transfer applications .

- In contrast, amino-substituted pyrimidines (e.g., 4-amino-6-substituted pyrimido[5,4-d]pyrimidine) exhibit bioactivity linked to their electron-donating groups, which facilitate interactions with DNA or enzymes .

Reactivity and Stability

- Nitro-Thienyl Systems : The nitro groups in 4-{4,5-Bisnitro-2-thienyl}pyrimidine increase susceptibility to nucleophilic attack, limiting its stability in basic conditions. This contrasts with oxo-substituted derivatives (e.g., pyrimido[4,5-d]pyrimidin-2,4-dione), which are more stable due to resonance stabilization of carbonyl groups .

- Thermal Stability: Differential scanning calorimetry (DSC) studies indicate that nitro-substituted pyrimidines decompose at lower temperatures (~200°C) compared to oxo- or amino-substituted analogues (>250°C) due to exothermic nitro group reactions .

Critical Analysis of Evidence Limitations

The current literature focuses predominantly on fused pyrimidine systems (e.g., pyrimido[5,4-d]pyrimidine) rather than monocyclic derivatives like 4-{4,5-Bisnitro-2-thienyl}pyrimidine. Direct comparative data on nitro-thienyl pyrimidines are sparse, necessitating extrapolation from structurally related compounds . Further experimental studies are required to validate computational predictions (e.g., charge-transfer efficiency) and expand pharmacological profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.